N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine
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Overview
Description
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine is a complex organic compound with a unique structure that combines a carbazole moiety with a dimethylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine typically involves the condensation of 9H-carbazole-9-amine with 4-(dimethylamino)benzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the carbazole and dimethylaminophenyl groups.
Reduction: Reduced forms of the imine group, resulting in secondary amines.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can interact with enzymes and receptors, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methoxyaniline
- N-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
- N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenylquinoxaline
Uniqueness
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine stands out due to its unique combination of a carbazole moiety and a dimethylaminophenyl group. This structural feature imparts distinct photophysical properties, making it particularly valuable in the development of fluorescent probes and organic electronic materials.
Properties
Molecular Formula |
C21H19N3 |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-[(E)-carbazol-9-yliminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H19N3/c1-23(2)17-13-11-16(12-14-17)15-22-24-20-9-5-3-7-18(20)19-8-4-6-10-21(19)24/h3-15H,1-2H3/b22-15+ |
InChI Key |
VXJCQPXPEUCHTL-PXLXIMEGSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N2C3=CC=CC=C3C4=CC=CC=C42 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
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